

An In-depth Technical Guide to the Biological Effects of JNJ-42041935

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

[Get Quote](#)

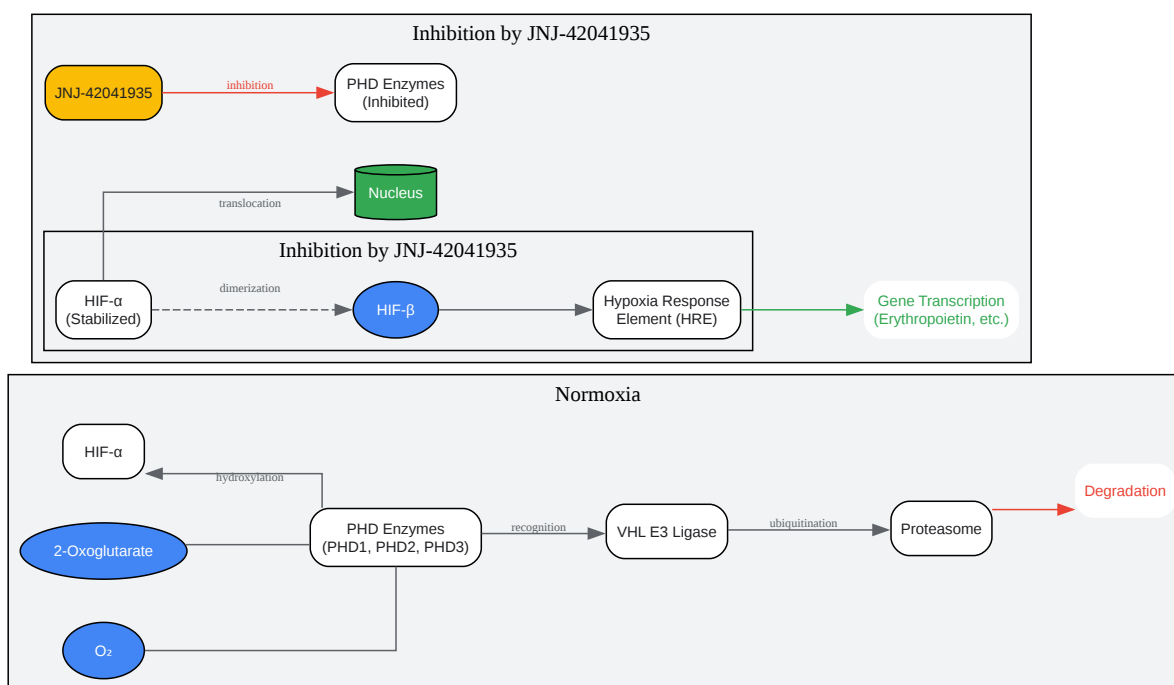
For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting the degradation of HIF- α subunits, **JNJ-42041935** leads to the stabilization and accumulation of HIF-1 α , a master regulator of the cellular response to hypoxia. This activity subsequently modulates the transcription of various genes involved in erythropoiesis, iron metabolism, and angiogenesis. This technical guide provides a comprehensive overview of the biological effects of **JNJ-42041935**, detailing its mechanism of action, quantitative pharmacological data, and in-depth experimental methodologies.

Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Under normoxic conditions, PHD enzymes (PHD1, PHD2, and PHD3) hydroxylate specific proline residues on HIF- α subunits. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF- α . **JNJ-42041935** acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes, thereby preventing the hydroxylation of HIF- α . [1] This inhibition stabilizes HIF- α , allowing it to translocate to the nucleus, dimerize with HIF- β , and activate the transcription of target genes.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of **JNJ-42041935**.

Quantitative Pharmacological Data

The inhibitory potency of **JNJ-42041935** against PHD isoforms has been determined through various in vitro assays. Additionally, its biological effects have been quantified in in vivo animal models.

Table 1: In Vitro Inhibitory Activity of JNJ-42041935 against PHD Isoforms

Target Enzyme	pKi	IC ₅₀	Assay Method
PHD1	7.91 ± 0.04	-	Enzyme Inhibition Assay
PHD2	7.29 ± 0.05	-	Enzyme Inhibition Assay
PHD3	7.65 ± 0.09	-	Enzyme Inhibition Assay
FIH	~4 (pIC ₅₀)	>100-fold selective vs. PHDs	Enzyme Inhibition Assay

Data sourced from multiple studies. pKi values represent the negative logarithm of the inhibition constant.

Table 2: In Vivo Hematological Effects of JNJ-42041935 in a Rat Model of Anemia

Animal Model	Treatment	Duration	Key Findings
Inflammation-induced anemia in rats	100 µmol/kg, oral, once daily	14 days	Effective in reversing anemia
Normal mice	100 µmol/kg, oral, once daily	5 days	~2-fold increase in reticulocytes ~2.3 g/dL increase in hemoglobin ~9% increase in hematocrit

Data represents approximate changes observed in preclinical studies.^[2]

Detailed Experimental Protocols

In Vitro PHD Enzyme Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds like **JNJ-42041935** against PHD enzymes, based on commonly used AlphaScreen technology.

Objective: To quantify the IC₅₀ of **JNJ-42041935** for PHD1, PHD2, and PHD3.

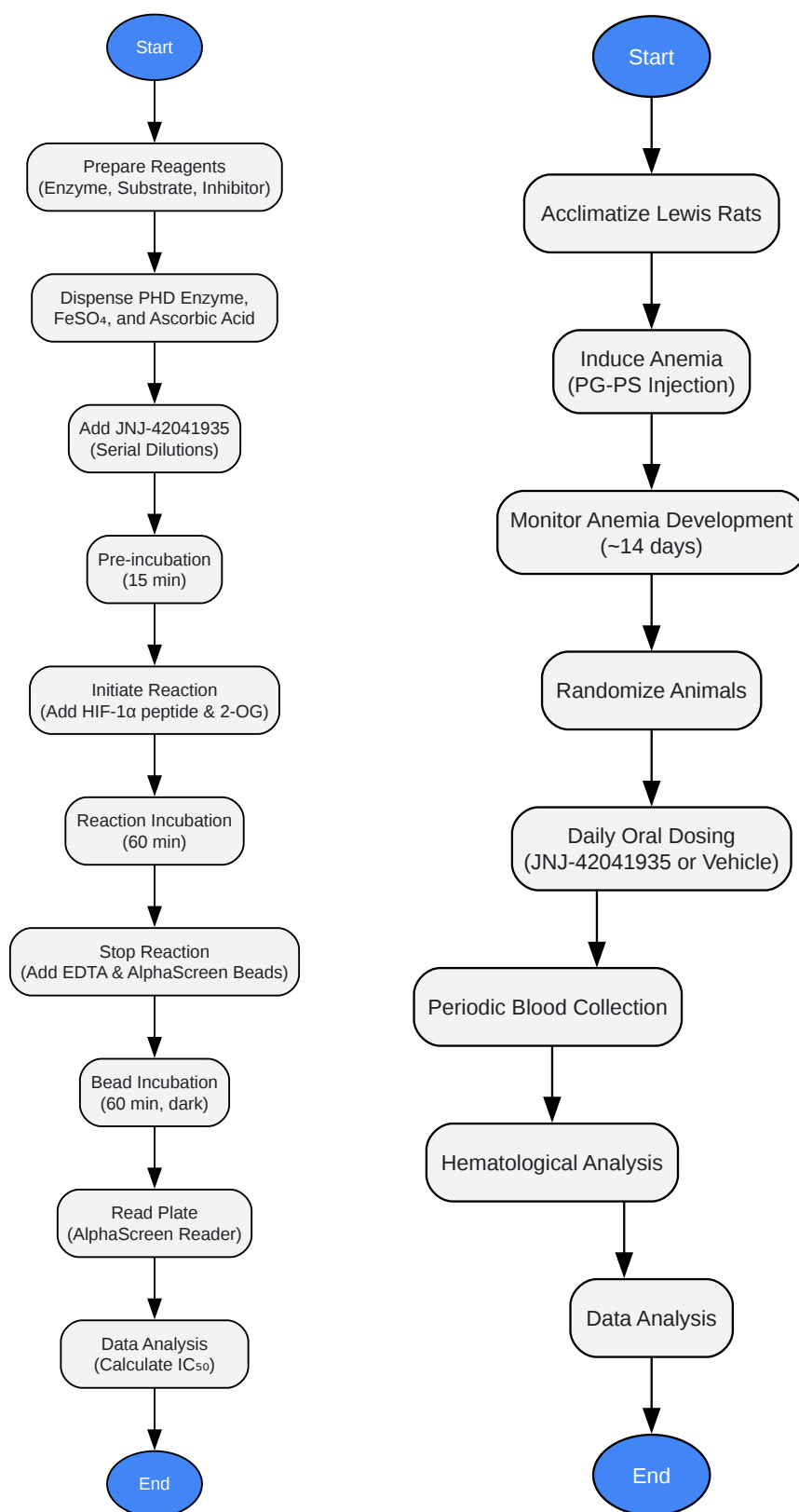
Materials:

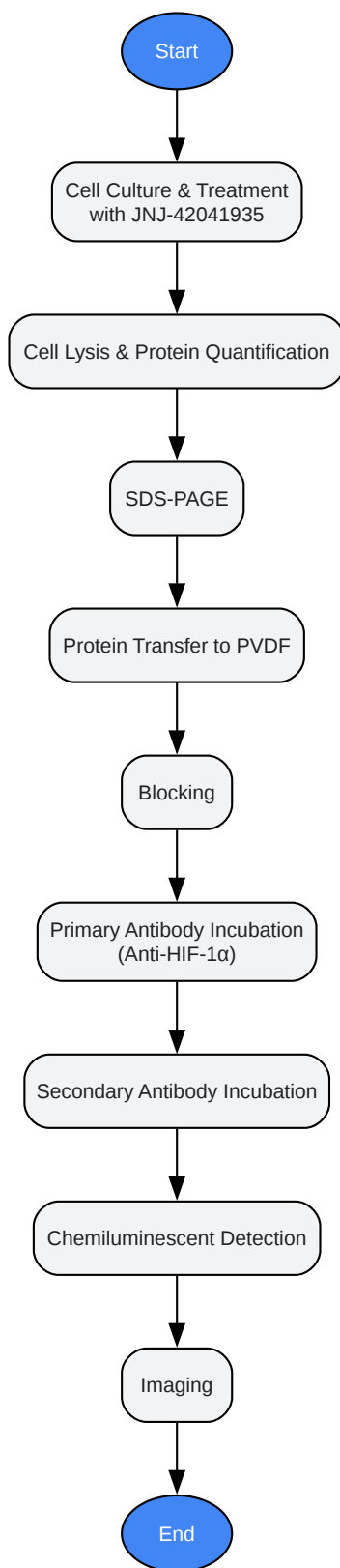
- Recombinant human PHD1, PHD2, or PHD3
- Biotinylated HIF-1 α peptide substrate
- **JNJ-42041935**
- 2-oxoglutarate
- FeSO₄
- Ascorbic acid
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20)
- AlphaScreen Glutathione Donor Beads
- AlphaScreen Streptavidin Acceptor Beads
- 384-well microplates
- Plate reader capable of AlphaScreen detection

Procedure:

- Prepare a serial dilution of **JNJ-42041935** in assay buffer.
- In a 384-well plate, add the PHD enzyme, FeSO₄, and ascorbic acid.
- Add the **JNJ-42041935** serial dilutions to the wells.

- Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1 α peptide and 2-oxoglutarate.
- Incubate for a specific duration (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads.
- Incubate in the dark for 60 minutes to allow for bead binding.
- Read the plate on an AlphaScreen-capable plate reader.
- Calculate IC₅₀ values from the resulting dose-response curves.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Effects of JNJ-42041935]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608221#biological-effects-of-jnj-42041935]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com